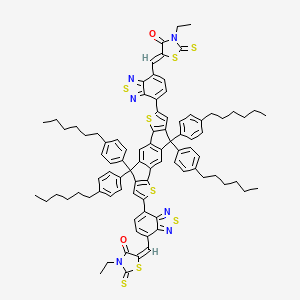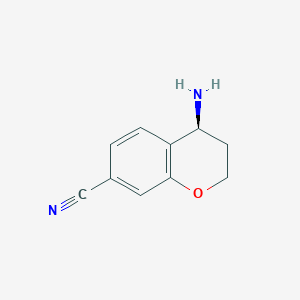
(S)-4-Aminochroman-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Aminochroman-7-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The this compound compound is characterized by the presence of an amino group at the 4th position and a nitrile group at the 7th position of the chroman ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminochroman-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes a cyclization reaction to form the chroman ring system.
Nitrile Introduction: The nitrile group is introduced at the 7th position through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Aminochroman-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Aminochroman-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-4-Aminochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Aminochroman-7-carbonitrile: The enantiomer of (S)-4-Aminochroman-7-carbonitrile, which may have different biological activities due to its chiral nature.
4-Hydroxychroman-7-carbonitrile: A similar compound with a hydroxyl group instead of an amino group at the 4th position.
4-Aminochroman-7-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group at the 7th position.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m0/s1 |
InChI-Schlüssel |
CQRSTZKXYWMYMD-VIFPVBQESA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C#N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
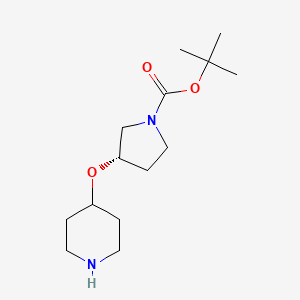
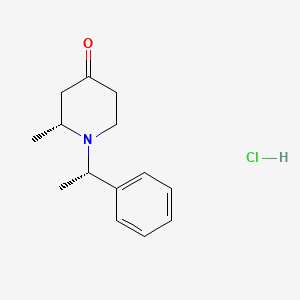
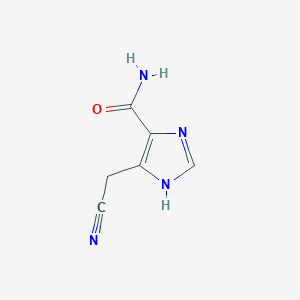
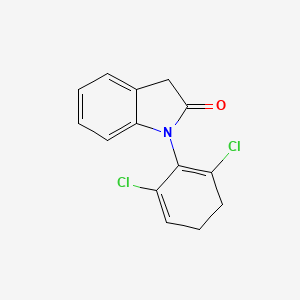
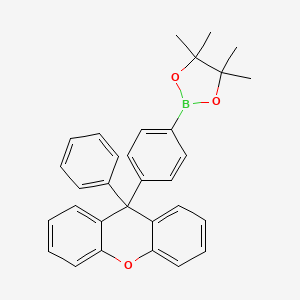
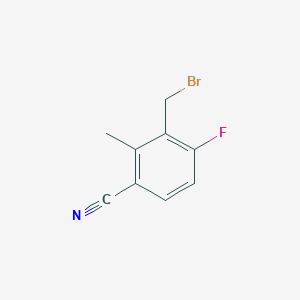
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
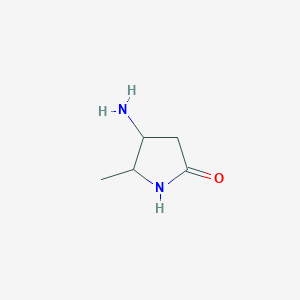
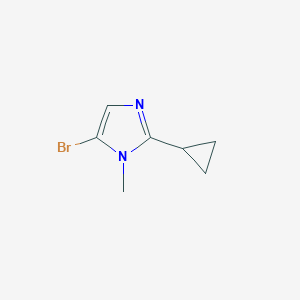
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
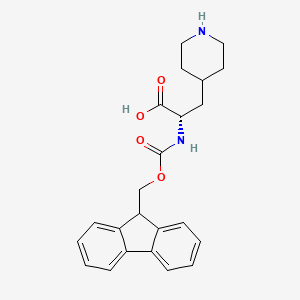
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
